

Europine: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Europine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus.[1] PAs are a large group of heterocyclic organic compounds known for their potential hepatotoxicity, which has significant implications for drug development and food safety.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Europine**, details on its isolation and analytical characterization, and insights into its potential biological effects based on current toxicological data for related compounds.

Physical and Chemical Properties

The physical and chemical properties of **Europine** are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are computationally predicted and should be considered as such.

General and Physical Properties



Property	Value	Source
Molecular Formula	C16H27NO6	[1]
Molecular Weight	329.39 g/mol	[1]
Appearance	White powder (predicted)	
Melting Point	Not experimentally determined.	•
Boiling Point	477.1 °C at 760 mmHg (predicted)	-
Density	1.27 g/cm³ (predicted)	•
Solubility		•
Water	Slightly soluble (predicted)	[4][5]
Ethanol	Soluble (predicted)	[6][7]
Chloroform	Soluble (predicted)	[7][8]

Chemical Identifiers and Descriptors

Identifier/Descriptor	- Value	Source
IUPAC Name	[(7S,8R)-7-hydroxy-5,6,7,8- tetrahydro-3H-pyrrolizin-1- yl]methyl (2R)-2,3-dihydroxy-2- [(1S)-1-methoxyethyl]-3- methylbutanoate	[1]
SMILES	CINVALID-LINK OCC1=CCN2[C@H]1 INVALID-LINKO)(C(C) (C)O)O">C@@HOC	[1]
InChlKey	ZNEMYFCJOCCUJN- VFFTVRQLSA-N	[1]
CAS Number	570-19-4	[1]
PubChem CID	5462451	[1]



Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **Europine**. Below are the available spectral data.

Mass Spectrometry

The mass spectrum of **Europine** provides information about its molecular weight and fragmentation pattern.

Parameter	Value
Ionization Mode	ESI
Precursor m/z	330.1911 [M+H]+
Fragmentation Mode	HCD

Source: PubChem CID 5462451

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for **Europine** are not readily available in the public domain. However, based on the known structure and typical chemical shifts for similar pyrrolizidine alkaloids, the following are predicted key resonances.[9][10][11][12][13][14][15]

Predicted ¹H NMR Chemical Shifts (ppm):

Proton	Predicted Chemical Shift (δ)
H on C=C	~5.5 - 6.5
H on C-O	~3.5 - 4.5
H on C-N	~2.5 - 3.5
CH ₃	~0.8 - 1.5

Predicted ¹³C NMR Chemical Shifts (ppm):



Carbon	Predicted Chemical Shift (δ)
C=O (ester)	~170 - 180
C=C	~120 - 140
C-O	~60 - 80
C-N	~50 - 70
СНз	~10 - 25

Infrared (IR) Spectroscopy

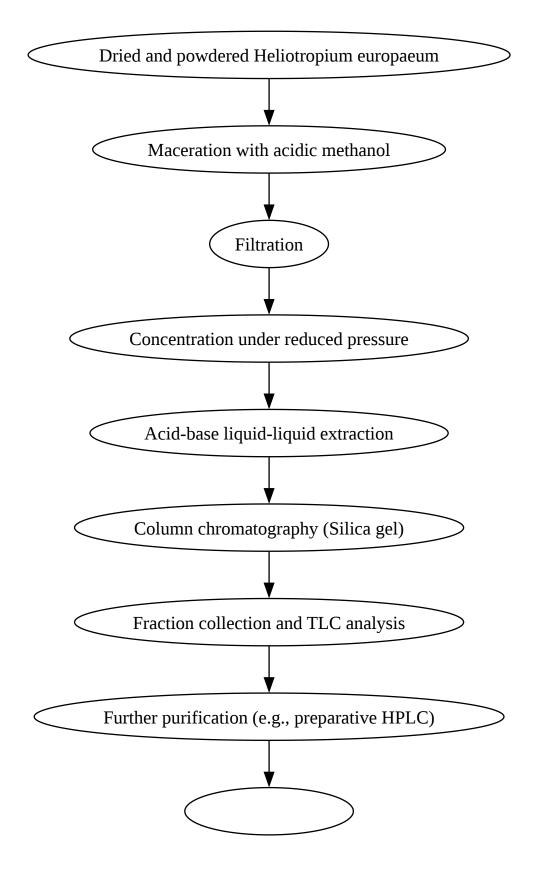
An experimental IR spectrum for **Europine** is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.[16]

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (alcohol)	3200 - 3600 (broad)
C-H (alkane)	2850 - 3000
C=O (ester)	1735 - 1750
C=C (alkene)	1640 - 1680
C-O (ester, alcohol)	1000 - 1300
C-N (amine)	1000 - 1250

Experimental Protocols Isolation of Europine from Heliotropium europaeum

The following protocol is a general procedure for the extraction and isolation of pyrrolizidine alkaloids from Heliotropium species and can be adapted for the specific isolation of **Europine**. [17][18]





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A typical workflow for the quantification of **Europine**.



Methodology:

- Sample Preparation: A known amount of the sample is extracted using an appropriate solvent (e.g., acidic methanol). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
- HPLC Separation: The prepared sample is injected into an HPLC system equipped with a
 C18 reversed-phase column. A gradient elution with a mobile phase consisting of an
 aqueous component (e.g., water with formic acid) and an organic component (e.g.,
 acetonitrile or methanol) is typically used for separation.
- MS/MS Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for **Europine** are monitored for selective and sensitive detection.
- Quantification: Quantification is achieved by comparing the peak area of **Europine** in the sample to a calibration curve generated from standards of known concentrations, often prepared in a matrix similar to the sample to account for matrix effects.

Biological Activity and Toxicological Signaling Pathways

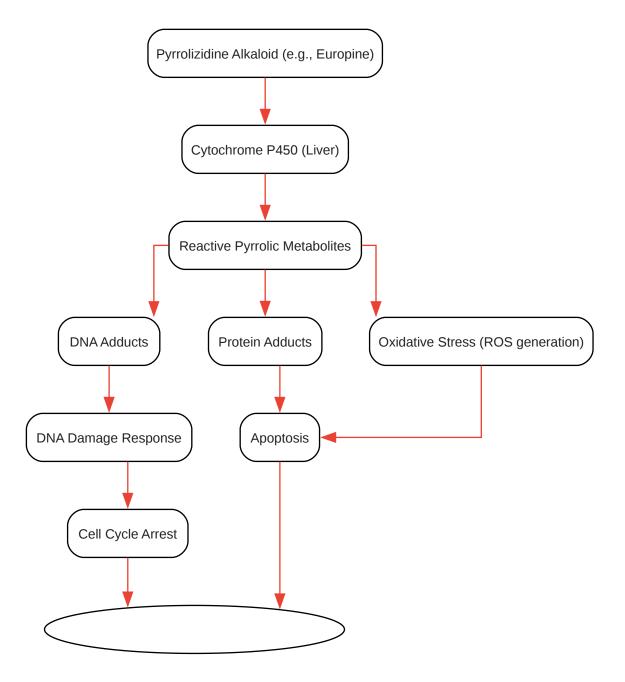
Europine, as a 1,2-unsaturated pyrrolizidine alkaloid, is presumed to be hepatotoxic. [1]The toxicity of these compounds is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage. [2][19] While specific signaling pathways for **Europine** have not been extensively studied, the general mechanisms of hepatotoxicity for this class of alkaloids involve the induction of oxidative stress, apoptosis, and a DNA damage response. [2][3][19]

General Hepatotoxicity Pathway for Pyrrolizidine Alkaloids

The following diagram illustrates the generally accepted signaling cascade leading to liver injury induced by hepatotoxic pyrrolizidine alkaloids.



Pyrrolizidine Alkaloid-Induced Hepatotoxicity



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